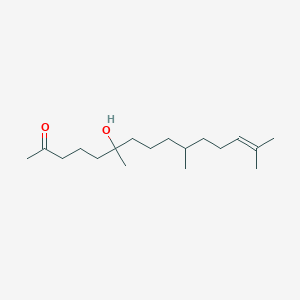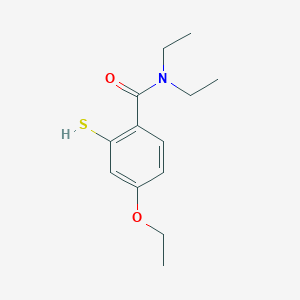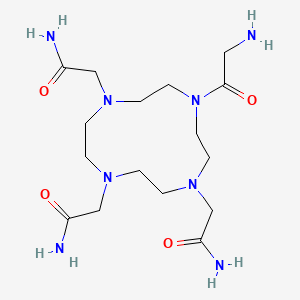
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is a chemical compound with the molecular formula C18H34O2 It is known for its unique structure, which includes a hydroxyl group and multiple methyl groups attached to a long carbon chain with a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6,10,14-trimethylpentadec-13-EN-2-one, while reduction of the double bond can produce 6-Hydroxy-6,10,14-trimethylpentadecane.
Applications De Recherche Scientifique
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,10,14-trimethylpentadec-6-en-2-one
- 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-, (E,E)-
Uniqueness
6-Hydroxy-6,10,14-trimethylpentadec-13-EN-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
398141-83-8 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
6-hydroxy-6,10,14-trimethylpentadec-13-en-2-one |
InChI |
InChI=1S/C18H34O2/c1-15(2)9-6-10-16(3)11-7-13-18(5,20)14-8-12-17(4)19/h9,16,20H,6-8,10-14H2,1-5H3 |
Clé InChI |
YZAVUTABHVSPKU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(CCCC(=O)C)O)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)

![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)

![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)

![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)

![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)

